Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate
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Overview
Description
Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate is an organic compound that features a tert-butyl(dimethyl)silyl group, a methoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected by reacting with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. This forms the tert-butyl(dimethyl)silyl ether.
Esterification: The protected hydroxyl compound is then esterified using methanol and an acid catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tetrabutylammonium fluoride for deprotection of silyl ethers.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can yield alcohols.
Scientific Research Applications
Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Potential use in the synthesis of biologically active molecules and drug development.
Medicine: May be involved in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl groups from reacting under various conditions, allowing selective reactions to occur at other sites. This protection is achieved through the formation of a stable silyl ether bond, which can be cleaved under specific conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
Methyl 2-(4-(tert-butyl)phenyl)acetate: Shares structural similarities but lacks the silyl protecting group.
Uniqueness
Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate is unique due to the presence of both the silyl protecting group and the methoxy group, which provide specific reactivity and protection in synthetic applications. This dual functionality makes it particularly valuable in complex organic syntheses where selective protection and deprotection are required.
Properties
IUPAC Name |
methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4Si/c1-16(2,3)21(6,7)20-13-9-8-12(10-14(13)18-4)11-15(17)19-5/h8-10H,11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVHTCHOHGGTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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